Cas no 874-42-0 (2,4-Dichlorobenzaldehyde)

2,4-Dichlorobenzaldehyd ist eine organische Verbindung mit der Summenformel C₇H₄Cl₂O. Diese Verbindung zeichnet sich durch ihre hohe Reinheit und Stabilität aus, was sie zu einem wertvollen Ausgangsstoff in der Synthese von Agrochemikalien, Pharmazeutika und Farbstoffen macht. Aufgrund der zwei Chlor-Substituenten in den Positionen 2 und 4 des Benzolrings zeigt der Aldehyd eine erhöhte Reaktivität in elektrophilen Substitutionsreaktionen. Die Verbindung ist besonders nützlich für die Herstellung von Herbiziden und Fungiziden, da sie als Schlüsselintermediat in mehrstufigen Synthesen dient. Ihre kristalline Form und gut definierte physikalisch-chemische Eigenschaften erleichtern die Handhabung und Lagerung im industriellen Maßstab.
2,4-Dichlorobenzaldehyde structure
2,4-Dichlorobenzaldehyde structure
Produktname:2,4-Dichlorobenzaldehyde
CAS-Nr.:874-42-0
MF:C7H4Cl2O
MW:175.012060165405
MDL:MFCD00003305
CID:40146
PubChem ID:13404

2,4-Dichlorobenzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,4-Dichlorobenzaldehyde
    • 2,4-DCAD
    • 2.4-Dichlorobenzaldehyde
    • 1,3-Dichloro-4-formylbenzene
    • 2,4-Cl2-benzaldehyde
    • 2,4-Cl2C6H3CHO
    • 2,4-Cl2C6H4CHO
    • 2,4-Cl2PhCHO
    • 2,4-DICHLORBENZALDEHYD
    • 2,4-Dichlorobenzalde
    • 2,4-dichloro-benzaldehyd
    • 2,4-Dichlorobenzaldehyd
    • 2,4-DICHLOROBENZALDEHYDE (2,4-DCBA)
    • 2,4-DICHLOROBENZALDEHYDE FOR SYNTHESIS
    • 2,4-dichlorobenzencarbaldehyde
    • 2,4-dichlorobenzyl aldehyde
    • Benzaldehyde,2,4-dichloro
    • DICHLOROBENZALDEHYDE
    • Benzaldehyde, 2,4-dichloro-
    • 2,4-dichloro benzaldehyde
    • 2,4-dichloro-benzaldehyde
    • YSFBEAASFUWWHU-UHFFFAOYSA-N
    • Z08QL2124R
    • NSC8762
    • DSSTox_CID_2130
    • 2,4-di-chlorobenzaldehyde
    • 2,4 dichloro benzaldehyde
    • DSSTox_RID_76500
    • DSSTox_GSID_22130
    • KSC448O3H
    • 2,4-bis(chloranyl)benzaldehyde
    • 2,4-D
    • 2,4-Dichlorobenzaldehyde (ACI)
    • 2,4-Dichlorophenylcarboxaldehyde
    • NSC 8762
    • o,p-Dichlorobenzaldehyde
    • SCHEMBL95435
    • 874-42-0
    • AI3-16063
    • W-104022
    • NS00019855
    • A842216
    • EN300-18374
    • CS-W017473
    • 2,4-Dichlorobenzaldehyde; 2,4-Dichlorophenylcarboxaldehyde; NSC 8762; o,p-Dichlorobenzaldehyde
    • Q27294829
    • D0330
    • AC-11246
    • DTXSID1022130
    • DB-076953
    • (2,4-dichlorophenyl)formaldehyde
    • DICHLOROBENZALDEHYDE, 2,4-
    • NSC-8762
    • CCRIS 6013
    • Tox21_201217
    • D71088
    • CAS-874-42-0
    • NCGC00091704-01
    • 2,4-Dichlorobenzaldehyde, 99%
    • (2,4-dichloro-phenyl)-methanone
    • AKOS000118972
    • EINECS 212-861-1
    • UNII-Z08QL2124R
    • STK299308
    • Z57127525
    • MFCD00003305
    • DTXCID302130
    • NCGC00258769-01
    • PS-6004
    • NCGC00091704-02
    • F2190-0604
    • CHEMBL1531235
    • AH-034/32850055
    • MDL: MFCD00003305
    • Inchi: 1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
    • InChI-Schlüssel: YSFBEAASFUWWHU-UHFFFAOYSA-N
    • Lächelt: O=CC1C(Cl)=CC(Cl)=CC=1
    • BRN: 471601

Berechnete Eigenschaften

  • Genaue Masse: 173.96400
  • Monoisotopenmasse: 173.96392
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 127
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 17.1
  • Tautomerzahl: nichts
  • Oberflächenladung: 0
  • XLogP3: 3

Experimentelle Eigenschaften

  • Farbe/Form: Weiße oder fast weiße prismatische Kristalle
  • Dichte: 1.3456 (rough estimate)
  • Schmelzpunkt: 71.0 to 74.0 deg-C
  • Siedepunkt: 233 °C(lit.)
  • Flammpunkt: Fahrenheit: 275° f< br / >Celsius: 135° C< br / >
  • Brechungsindex: 1.5756 (estimate)
  • Wasserteilungskoeffizient: <0.1 g/100 mL at 24 ºC
  • PSA: 17.07000
  • LogP: 2.80590
  • Löslichkeit: Löslich in Methanol; Absolutes Ethanol; Ether und Aceton, unlöslich in Wasser.
  • Sensibilität: Air Sensitive

2,4-Dichlorobenzaldehyde Sicherheitsinformationen

  • Symbol: GHS05
  • Prompt:gefährlich
  • Signalwort:Danger
  • Gefahrenhinweis: H314
  • Warnhinweis: P280,P305+P351+P338,P310
  • Transportnummer gefährlicher Stoffe:UN 3261 8/PG 2
  • WGK Deutschland:2
  • Code der Gefahrenkategorie: 34-51/53
  • Sicherheitshinweise: S26-S36/37/39-S45-S61-S37/39
  • Identifizierung gefährlicher Stoffe: C N
  • PackingGroup:III
  • TSCA:Yes
  • Gefahrenklasse:8
  • Verpackungsgruppe:III
  • Risikophrasen:R36/37/38
  • Lagerzustand:Store at room temperature
  • Sicherheitsbegriff:8

2,4-Dichlorobenzaldehyde Zolldaten

  • HS-CODE:2913000090
  • Zolldaten:

    China Zollkodex:

    2913000090

    Übersicht:

    29130000090 Item2912Andere Derivate der aufgeführten Produkte [siehe Halogenierung, Sulfonierung, Nitrosative oder nitrosative Derivate]. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    HS: 29130000090 halogenierte, sulfonierte, nitrierte oder nitrosierte Derivate der Erzeugnisse der Position 2912 Bildungstarif:17.0% Steuerermäßigung:9.0%Regulierungsbedingungen:none Most favored nation tariff:5.5% General tariff:30.0%

2,4-Dichlorobenzaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0330-500G
2,4-Dichlorobenzaldehyde
874-42-0 >95.0%(GC)
500g
¥990.00 2024-04-15
Key Organics Ltd
PS-6004-1MG
2,4-Dichlorobenzaldehyde
874-42-0 >95%
1mg
£37.00 2023-09-08
TRC
D431845-50g
2,4-Dichlorobenzaldehyde
874-42-0
50g
$ 196.00 2023-09-07
Enamine
EN300-18374-100.0g
2,4-dichlorobenzaldehyde
874-42-0 96%
100.0g
$67.0 2023-02-08
Fluorochem
065130-100g
2,4-Dichlorobenzaldehyde
874-42-0 97%
100g
£48.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D806362-2.5kg
2,4-Dichlorobenzaldehyde
874-42-0 98%
2.5kg
1,102.00 2021-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012118-100g
2,4-Dichlorobenzaldehyde
874-42-0 98%
100g
¥109 2024-05-21
Alichem
A014000086-500mg
2,4-Dichlorobenzaldehyde
874-42-0 97%
500mg
$815.00 2023-08-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD66742-100g
2,4-Dichlorobenzaldehyde
874-42-0 98%
100g
¥32.0 2024-04-17
Apollo Scientific
OR7968-500g
2,4-Dichlorobenzaldehyde
874-42-0 98%
500g
£104.00 2025-02-20

2,4-Dichlorobenzaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 2,2′-Dipyridylamine ,  Tempo ,  Cuprous iodide Solvents: Acetonitrile ;  4 h, rt
Referenz
Water tolerant base free Copper (I) catalyst for the selective aerobic oxidation of primary alcohols
Lagerspets, Emi; et al, Molecular Catalysis, 2022, 520,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride ,  Strontium permanganate Solvents: Acetonitrile ;  15 min, reflux
Referenz
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminium chloride in solution and under solvent-free conditions
Gholizadeh, Mostafa; et al, Turkish Journal of Chemistry, 2008, 32(6), 693-698

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride ,  Strontium permanganate Solvents: Acetonitrile ;  15 min, reflux
Referenz
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminium chloride in solution and under solvent-free conditions
Gholizadeh, Mostafa; et al, Turkish Journal of Chemistry, 2008, 32(6), 693-698

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid (silica-supported) Solvents: Toluene ;  1 min, reflux
Referenz
A rapid and efficient procedure for deprotection of 1,1-diacetates catalysed by silica sulfate
Jin, Tong-Shou; et al, Journal of Chemical Research, 2005, (7), 438-439

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, nitrate (1:1) Solvents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, nitrate (1:1) ;  10 h, 70 °C
Referenz
Using choline nitrate as solvent and oxidant in direct oxidation of organic halides and alcohols to aldehyde and its derivatives
Jafari, Mohammadreza; et al, Journal of Molecular Structure, 2022, 1264,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:… (supported on Dowex 22) Solvents: Water ;  1 h, reflux
Referenz
Zinc substituted Keggin-type polyoxometalate on Dowex: a green heterogeneous catalyst for oxidation of alcohols in water
Aghayi, Mehdi; et al, Journal of the Iranian Chemical Society, 2020, 17(11), 2895-2900

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Zinc oxide (ZnO) Solvents: Water ;  150 min, 140 - 150 °C; 150 °C → 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Referenz
Synthesis of 2,4-dichlorobenzaldehyde
Chen, Zong-hua; et al, Xiandai Nongyao, 2005, 4(4), 12-13

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide ;  3 min, heated
Referenz
Microwave-assisted oxidation of alcohols with N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromobenzene-1,3-disulfonamide) under solvent-free conditions
Ghorbani-Vaghei, Ramin; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(5), 1257-1260

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  1-Butyl-3-methylimidazolium bromide ;  30 min, rt
Referenz
Mild oxidative deprotection of aromatic hydrazones and semicarbazones with KMnO4 in ionic liquid medium
Safaei-Ghomi, Javad; et al, Organic Preparations and Procedures International, 2011, 43(4), 372-376

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium bromide Catalysts: Tempo Solvents: Water ;  3 h, reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  30 - 60 min, reflux; reflux → rt
Referenz
Oxidation of benzyl halides and related compounds to carbonyl compounds using hydrogen peroxide catalysed by TEMPO in water
He, Ying; et al, Journal of Chemical Research, 2013, 37(1), 22-24

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ,  Ethyl acetate ;  20 h, rt
Referenz
KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one pot
Gurawa, Aakanksha; et al, New Journal of Chemistry, 2020, 44(39), 16702-16707

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride
Referenz
The Vilsmeier reaction of non-aromatic compounds
Jones, Gurnos; et al, Organic Reactions (Hoboken, 2000, 56,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2010157-74-9 (magnetic core-shell nanoparticle-supported) Solvents: Polyethylene glycol ;  7 h, 80 °C
Referenz
Efficient and green oxidation of alcohols with tert-butyl hydrogen peroxide catalyzed by a recyclable magnetic core-shell nanoparticle-supported oxo-vanadium ephedrine complex
Rostami, Amin; et al, Comptes Rendus Chimie, 2017, 20(4), 435-439

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate ,  Triethylsilane Catalysts: Manganese dichloride Solvents: 1,4-Dioxane ;  4 h, 1 atm, 70 °C
Referenz
An efficient Mn-catalyzed reductive carbonylation of aryl iodides to aryl aldehydes and their benzimidazole and benzoxazoles
Lakshmi, Parvathi K.; et al, Synthetic Communications, 2022, 52(15), 1628-1634

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 10 h, 120 °C
Referenz
Chemoselective Oxidative C(CO)-C(methyl) Bond Cleavage of Methyl Ketones to Aldehydes Catalyzed by CuI with Molecular Oxygen
Zhang, Lin; et al, Angewandte Chemie, 2013, 52(43), 11303-11307

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Lithium perchlorate Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ;  10 min, rt
1.2 4 h, rt
Referenz
Electrochemical alcohols oxidation mediated by N-hydroxyphthalimide on nickel foam surface
Behrouzi, Leila; et al, Scientific Reports, 2020, 10(1),

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: Iron oxide (Fe3O4) ,  Sulfuric acid ;  5 min, 60 - 70 °C; 17 min, 60 - 70 °C
Referenz
Nano Fe3O4/H2SO4 as effective catalytic system for deprotection oxime
Karimkoshteh, Mostafa; et al, Nano Science and Nano Technology: An Indian Journal, 2016, 10(1), 7-12

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Pyridine, 4-ethenyl-, homopolymer, (hydrogen tribromide) Solvents: Dichloromethane ,  Water ;  55 min, rt
Referenz
Poly(4-vinylpyridinium tribromide) as metal-free and recoverable oxidizing agent for the selective oxidation of alcohols, and oxidative deprotection of trimethylsilyl ethers
Zolfigol, Mohammad Ali; et al, Journal of the Iranian Chemical Society, 2012, 9(1), 13-18

Synthetic Routes 19

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate Solvents: Toluene ;  3 min, reflux
Referenz
A rapid and practical method for deprotection of 1,1-diacetates catalyzed by zirconium sulfate tetrahydrate-silica gel
Jin, T.; et al, Journal of Sciences, 2004, 15(2), 139-142

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Strontium permanganate Catalysts: Aluminum chloride ;  1.5 h, 70 °C
Referenz
Selective oxidative cleavage of benzylic and allylic oximes to their carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under solvent-free conditions
Gholizadeh, M.; et al, Bulletin of the Korean Chemical Society, 2005, 26(11), 1836-1838

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisiloxane
Referenz
A convenient synthesis of benzaldehydes by the iron(III) chloride-catalyzed reaction of benzylidene dichlorides with hexamethyldisiloxane
Nakano, Taichi; et al, Nippon Kagaku Kaishi, 1985, (7), 1504-5

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Acetonitrile ;  rt; 15 min, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water ;  rt
Referenz
Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide
Zhao, Guodong; et al, Green Chemistry, 2022, 24(10), 4041-4049

Synthetic Routes 23

Reaktionsbedingungen
1.1 Catalysts: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  rt; 5 min, 100 °C
Referenz
Novel deprotection method of aryl aldehyde bisulfite adducts with recoverable [BPy]FeCl4 as a new ionic liquid catalyst
Khodaei, M. M.; et al, Journal of the Iranian Chemical Society, 2006, 3(1), 69-72

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
Referenz
Cleavage of ketones with alkalies. I. Chloroacetophenones
Lock, Gunther; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1937, 70, 916-25

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Triphenylphosphine ,  Rhodium trichloride trihydrate Solvents: Dimethylacetamide ;  12 h, 10 bar, 90 °C
Referenz
Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas
Liu, Zhenghui ; et al, Beilstein Journal of Organic Chemistry, 2020, 16, 645-656

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Dimethyl sulfoxide ;  rt; 15 min, heated
Referenz
Microwave-assisted Kornblum oxidation of organic halides
Xu, Gang; et al, Chinese Chemical Letters, 2007, 18(6), 643-646

Synthetic Routes 27

Reaktionsbedingungen
1.1 Reagents: Oxygen ,  Mercury fluoride (HgF2) Solvents: Acetonitrile ;  24 h, 25 °C
Referenz
Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphere
Farhadi, Saeid; et al, Tetrahedron Letters, 2006, 47(12), 1965-1968

Synthetic Routes 28

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride ,  Manganese strontium oxide (MnSr2O4) Solvents: Acetonitrile ;  15 min, reflux
Referenz
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under neat conditions
Gholizadeh, M.; et al, Inorganic Chemistry: An Indian Journal, 2008, 3(3), 231-233

Synthetic Routes 29

Reaktionsbedingungen
1.1 Reagents: Water
Referenz
Synthesis of 2,4-dichlorobenzaldehyde
Fu, Dingyi, Nongyao, 2000, 39(9), 12-17

Synthetic Routes 30

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride ,  Manganese strontium oxide (MnSr2O4) Solvents: Acetonitrile ;  15 min, reflux
Referenz
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under neat conditions
Gholizadeh, M.; et al, Inorganic Chemistry: An Indian Journal, 2008, 3(3), 231-233

Synthetic Routes 31

Reaktionsbedingungen
1.1 Catalysts: Iron nitrate (Fe(NO3)3) nonahydrate ;  10 min, rt
Referenz
Selective deprotection of bisulfite addition products by FeCl3.6H2O and Fe(NO3)3.9H2O supported on silica gel under solvent-free conditions
Mohammadpoor-Baltork, Iraj; et al, Letters in Organic Chemistry, 2006, 3(11), 872-876

Synthetic Routes 32

Reaktionsbedingungen
1.1 Reagents: Chromium trioxide (supported on sodium hydrogen sulfate) ,  Sulfuric acid, sodium salt, hydrate (chromium support) Solvents: Acetonitrile ;  2 min, rt
Referenz
Efficient oxidative cleavage of C = N using chromium trioxide supported on NaHSO4.H2O
Shirini, Farhad; et al, ARKIVOC (Gainesville, 2007, (1), 34-39

Synthetic Routes 33

Reaktionsbedingungen
1.1 Reagents: Alumina ,  Peroxymonosulfate
Referenz
Efficient method for selective cleavage of acetals and ketals using peroxymonosulfate on alumina under solvent-free conditions
Subhas Bose, D.; et al, Synthesis, 2000, (1), 67-68

Synthetic Routes 34

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Selenium dioxide ;  16 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5
2.1 Reagents: Triisopropylsilane ,  Dipotassium phosphate Catalysts: 3-Isocyanobenzonitrile Solvents: Acetonitrile ,  Water ;  72 h, rt
Referenz
Isocyanides as Catalytic Electron Acceptors in the Visible Light Promoted Oxidative Formation of Benzyl and Acyl Radicals
Russo, Camilla; et al, Chemistry - A European Journal, 2023, 29(60),

Synthetic Routes 35

Reaktionsbedingungen
1.1 Reagents: Tungstate(5-), cobaltatetetracosa-μ-oxotetra-μ4-oxododecaoxododeca-, potassium (… Solvents: Acetonitrile ,  Water ;  18 min, heated
Referenz
Efficient and selective oxidative decarboxylation of aryl carboxylic acids into the corresponding aldehydes and ketones using K5Co(III)W12O40 as a green oxidant under microwave and conventional heating
Farhadi, S.; et al, Journal of the Iranian Chemical Society, 2011, 8(2), 470-476

Synthetic Routes 36

Reaktionsbedingungen
1.1 Solvents: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  10 min, 50 °C
Referenz
Efficient and convenient procedure for protection of hydroxyl groups to the THP, THF and TMS ethers and oxidation of these ethers to their aldehydes or ketones in [BPy]FeCl4 as a low cost room temperature ionic liquid
Khosropour, Ahmad R.; et al, Zeitschrift fuer Naturforschung, 2006, 61(3), 326-330

Synthetic Routes 37

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Molybdenum oxide (MoO3) ,  Potassium bromate Solvents: Acetonitrile ,  Water ;  2.5 h, reflux
Referenz
KBrO3/MoO3: an efficient reagent system for the oxidative deprotection of semicarbazones, 1,1-diacetates and acetals
Shirini, Farhad; et al, Chinese Chemical Letters, 2009, 20(5), 514-518

Synthetic Routes 38

Reaktionsbedingungen
1.1 Solvents: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  20 min, 50 °C
Referenz
Efficient and convenient procedure for protection of hydroxyl groups to the THP, THF and TMS ethers and oxidation of these ethers to their aldehydes or ketones in [BPy]FeCl4 as a low cost room temperature ionic liquid
Khosropour, Ahmad R.; et al, Zeitschrift fuer Naturforschung, 2006, 61(3), 326-330

Synthetic Routes 39

Reaktionsbedingungen
1.1 Reagents: Sodium bisulfate ,  Iron nitrate (Fe(NO3)3) nonahydrate ;  10 min, 90 °C
Referenz
Solvent-free oxidation of organic compounds with Fe(NO3)3.9H2O catalyzed by NaHSO4.H2O
Shirini, F.; et al, Journal of the Iranian Chemical Society, 2008, 5(3), 420-424

Synthetic Routes 40

Reaktionsbedingungen
1.1 Reagents: Oxygen ,  Mercuric oxide Solvents: Methanol ,  Acetonitrile ;  3 - 6 h, 25 °C
Referenz
Decarboxylative photooxygenation of arylacetic acids by using mercuric oxide
Habibi, Mohammad H.; et al, Journal of Chemical Research, 2004, (4), 296-297

Synthetic Routes 41

Reaktionsbedingungen
1.1 Catalysts: Silica (sulfated) Solvents: Toluene ,  Water ;  2.5 min, reflux
Referenz
Rapid and efficient procedure for decomposition of 1,1-diacetates catalyzed by silica sulfate
Jin, Tong-Shou; et al, Youji Huaxue, 2006, 26(1), 103-106

2,4-Dichlorobenzaldehyde Raw materials

2,4-Dichlorobenzaldehyde Preparation Products

2,4-Dichlorobenzaldehyde Lieferanten

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
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(CAS:874-42-0)2,4-Dichlorobenzaldehyde
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Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:38
Preis ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:874-42-0)2,4-Dichlorobenzaldehyde
Bestellnummer:27521204
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Tuesday, 10 June 2025 11:03
Preis ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
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(CAS:874-42-0)
Bestellnummer:SFD1038
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Wednesday, 11 December 2024 17:02
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